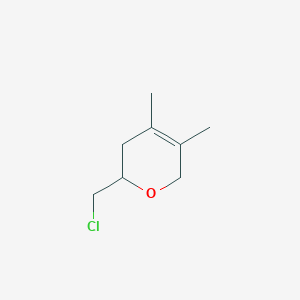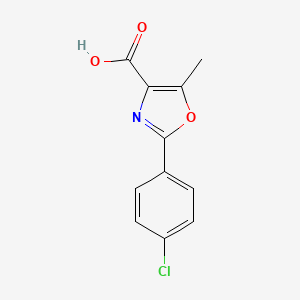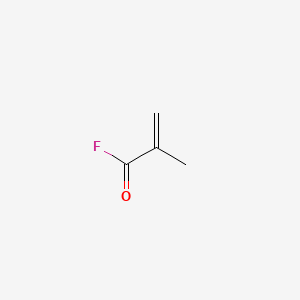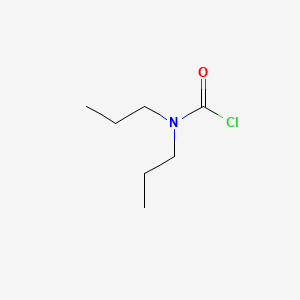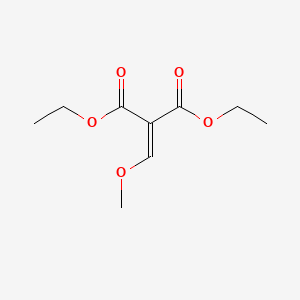
Pimetacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pimetacin can be synthesized through the esterification of indometacin with thioacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid under reflux conditions to facilitate the formation of the thio-ester bond .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, where indometacin is reacted with thioacetic acid in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative under mild reducing conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thio-ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Pimetacin has been explored for various scientific research applications:
Chemistry: Used as a model compound to study thio-ester chemistry and its reactivity.
Biology: Investigated for its role in modulating immune responses through macrophage activation.
Medicine: Potential therapeutic applications in treating inflammatory conditions and preventing thrombosis.
Mechanism of Action
Pimetacin exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, similar to indometacin. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and antithrombotic effects. Additionally, this compound enhances the chemiluminescence of macrophages, indicating its role in immune response modulation .
Comparison with Similar Compounds
Indometacin: The parent compound of Pimetacin, known for its anti-inflammatory properties.
Sulindac: Another thio-ester derivative with similar anti-inflammatory effects.
Diclofenac: A non-thio-ester compound with potent anti-inflammatory and analgesic properties.
Uniqueness: this compound’s uniqueness lies in its thio-ester structure, which imparts distinct chemical reactivity and biological activity compared to its parent compound, indometacin. The presence of the thio-ester group enhances its ability to modulate immune responses and provides a different pharmacokinetic profile .
Properties
CAS No. |
79992-71-5 |
|---|---|
Molecular Formula |
C25H21ClN2O3S |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
S-(pyridin-3-ylmethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]ethanethioate |
InChI |
InChI=1S/C25H21ClN2O3S/c1-16-21(13-24(29)32-15-17-4-3-11-27-14-17)22-12-20(31-2)9-10-23(22)28(16)25(30)18-5-7-19(26)8-6-18/h3-12,14H,13,15H2,1-2H3 |
InChI Key |
GVHKSMYWAFEEBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC4=CN=CC=C4 |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC4=CN=CC=C4 |
Key on ui other cas no. |
79992-71-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


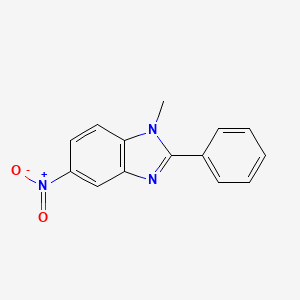
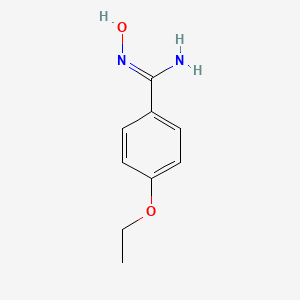
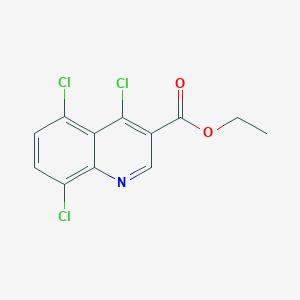
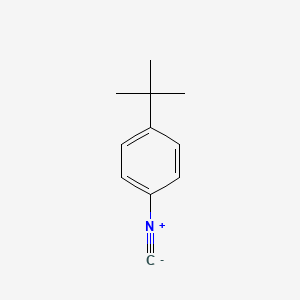
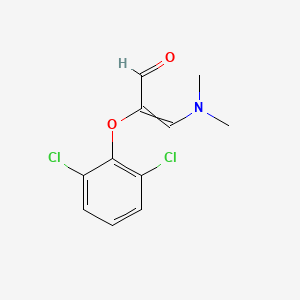
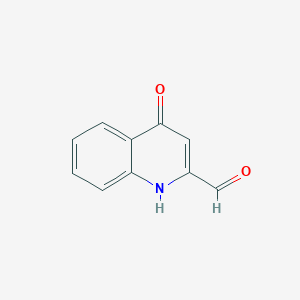
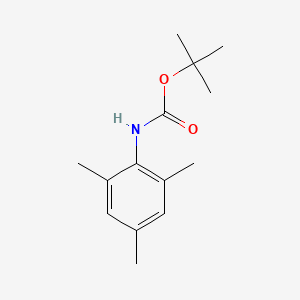
![2-Mercapto-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B1623134.png)
